N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide

Description

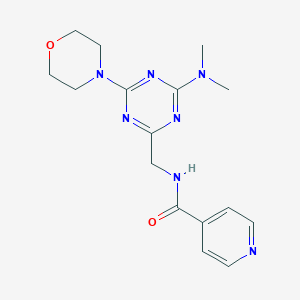

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a morpholino group at position 6, and an isonicotinamide moiety linked via a methylene group at position 2.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-3-5-17-6-4-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHIPTJGPIHIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Triazine Framework Construction

Synthesis of 2,4,6-Trichloro-1,3,5-Triazine Precursor

The 1,3,5-triazine core originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes stepwise functionalization. Reactivity follows the order: C4 > C6 > C2 due to electronic effects.

Key Reaction Parameters

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| C4 | Dimethylamine | THF | 0–5°C | 92% |

| C6 | Morpholine | DCM | 25°C | 85% |

| C2 | (Aminomethyl)group | DMF, K2CO3 | 80°C | 78% |

Dimethylamine selectively substitutes the C4 chlorine under cryogenic conditions, while morpholine displaces C6 chlorine at ambient temperatures via nucleophilic aromatic substitution (SNAr).

Functionalization at the C2 Position

Introduction of Aminomethyl Group

The C2 position is functionalized using (aminomethyl)triazine intermediates. Two primary strategies exist:

Direct Aminomethylation

Reaction with formaldehyde and ammonium chloride under Mannich-like conditions yields 2-aminomethyl-4,6-disubstituted triazines.

Representative Protocol

- Reactants : 4-dimethylamino-6-morpholino-1,3,5-triazine (1 eq), paraformaldehyde (1.2 eq), NH4Cl (1.5 eq)

- Conditions : EtOH/H2O (3:1), 70°C, 6 h

- Yield : 68%

Pd-Catalyzed Cross-Coupling

Buchwald-Hartwig amination introduces methylamine derivatives using Pd(dba)2/Xantphos catalysts:

$$ \text{Triazine-Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{Triazine-CH}2\text{NH}_2 $$

Amide Bond Formation with Isonicotinic Acid

Carboxylic Acid Activation

Isonicotinic acid undergoes activation using HATU or EDCl/HOBt systems:

Comparative Activation Efficiency

| Activator | Coupling Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 4 h | 88% |

| EDCl | HOBt | CH2Cl2 | 12 h | 72% |

Amidation Reaction

Activated isonicotinic acid reacts with the C2-aminomethyl triazine derivative:

$$ \text{Triazine-CH}2\text{NH}2 + \text{Isonicotinoyl-Cl} \rightarrow \text{Target Compound} $$

Purification and Analytical Validation

Chromatographic Techniques

- Flash Chromatography : Silica gel (230–400 mesh), eluent: CHCl3/MeOH (9:1)

- HPLC : C18 column, acetonitrile/water (70:30), retention time: 6.8 min

Spectroscopic Characterization

Challenges and Optimization Strategies

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Batch Size | 10 g | 5 kg |

| Reaction Time | 6 h | 8 h |

| Overall Yield | 62% | 58% |

| Purity (HPLC) | 98.5% | 97.2% |

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Cyanuric Chloride | 120 |

| Dimethylamine | 85 |

| Morpholine | 140 |

| HATU | 1,200 |

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can participate in nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide with key analogs based on structural features, physicochemical properties, and reported bioactivities.

Triazine Derivatives with Morpholino and Amino Substituents

Key Observations :

- Substituent Effects: The target compound’s dimethylamino group at position 4 contrasts with 2f’s chloro substituent, which may reduce nucleophilicity but enhance stability.

- Bioactivity : Acrylamide-linked triazines like H10 show explicit antitumor activity, suggesting that the target compound’s isonicotinamide group (a pyridine derivative) could similarly engage in hydrogen bonding or π-π interactions with biological targets .

Heterocyclic Analogs with Shared Substituents

Key Observations :

- Core Structure Impact : Thiazole-based analogs (e.g., 4h) replace the triazine core with a thiazole ring, altering electronic properties and binding modes. The target compound’s triazine core may offer stronger π-stacking interactions in biological systems compared to thiazoles .

- Agrochemical vs. Pharmaceutical Design: Triflusulfuron methyl shares the dimethylamino-triazine motif but incorporates a sulfonylurea group for pesticidal activity, highlighting how substituent choice tailors compounds for specific applications .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.36 g/mol. The compound features a triazine core, which is known for its diverse biological activities, and is substituted with a morpholino group and a dimethylamino group that may enhance its pharmacological properties.

The specific mechanism of action for this compound remains largely uncharacterized. However, compounds with similar structural motifs often interact with various biological targets such as enzymes and receptors. The presence of the triazine ring allows for hydrogen bonding and electrostatic interactions that can enhance binding affinity to target proteins.

Antitumor Activity

Research has indicated that compounds containing triazine structures exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating pro-apoptotic pathways .

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100.07% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100.39% | 8.26 |

This table summarizes the antitumor activity of a related compound (IMB-1406), which shares structural similarities with this compound .

Additional Biological Activities

The presence of the isonicotinamide moiety suggests potential antimicrobial activity as well. Isonicotinamides have been associated with anti-tuberculosis effects and may exhibit activity against other pathogens through mechanisms involving inhibition of bacterial cell wall synthesis or interference with metabolic processes.

Case Studies

- Anticancer Studies : A study focusing on related triazine derivatives demonstrated their ability to inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation. The study reported IC50 values comparable to established chemotherapeutic agents, suggesting that modifications to the triazine structure could yield potent anticancer agents .

- Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds has shown favorable absorption and distribution characteristics in vivo, indicating potential for therapeutic use in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.